molecular formula C12H14O4 B13914107 3-(4-Hydroxyphenoxy)propyl acrylate

3-(4-Hydroxyphenoxy)propyl acrylate

Cat. No.: B13914107
M. Wt: 222.24 g/mol
InChI Key: LDQRPWJIHDBXFV-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenoxy)propyl 2-propenoate is an organic compound that features a hydroxyphenyl group attached to a propyl 2-propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenoxy)propyl 2-propenoate typically involves the reaction of 4-hydroxyphenol with 3-chloropropyl 2-propenoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxyphenol attacks the electrophilic carbon of the 3-chloropropyl 2-propenoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenoxy)propyl 2-propenoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-oxophenoxy)propyl 2-propenoate.

    Reduction: Formation of 3-(4-hydroxyphenoxy)propyl alcohol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(4-Hydroxyphenoxy)propyl 2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenoxy)propyl 2-propenoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the propenoate group.

    4-Hydroxyphenylacetic acid: Contains a phenyl group with a hydroxyl substituent but differs in the side chain structure.

    2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid: Similar structure but with a different functional group arrangement.

Uniqueness

3-(4-Hydroxyphenoxy)propyl 2-propenoate is unique due to the presence of both the hydroxyphenyl and propenoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-hydroxyphenoxy)propyl prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-2-12(14)16-9-3-8-15-11-6-4-10(13)5-7-11/h2,4-7,13H,1,3,8-9H2

InChI Key

LDQRPWJIHDBXFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCOC1=CC=C(C=C1)O

Origin of Product

United States

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